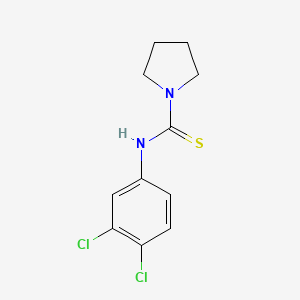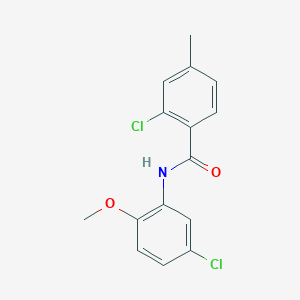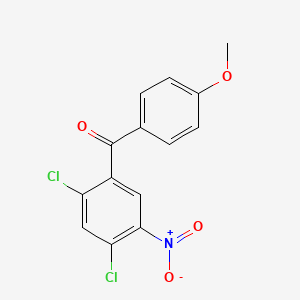
N-(3,4-dichlorophenyl)-1-pyrrolidinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-1-pyrrolidinecarbothioamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DPT or Dichloropane, and it is a member of the phenyltropane family of compounds.
作用机制
The mechanism of action of DPT is related to its ability to inhibit the reuptake of dopamine in the brain. This leads to an increase in dopamine levels and a corresponding increase in dopamine signaling. This increase in dopamine signaling has been shown to have a variety of effects on behavior and physiology, including increased locomotor activity and increased heart rate.
Biochemical and Physiological Effects:
DPT has been shown to have a variety of biochemical and physiological effects. In addition to its effects on dopamine signaling, DPT has also been shown to affect the levels of other neurotransmitters such as serotonin and norepinephrine. This has led to interest in its potential as a treatment for a variety of conditions, including depression and anxiety.
实验室实验的优点和局限性
One of the primary advantages of DPT for lab experiments is its ability to selectively target the dopamine transporter. This makes it a useful tool for studying the role of dopamine in the brain and for developing new treatments for conditions such as Parkinson's disease and addiction. However, one limitation of DPT is that it is a relatively new compound, and there is still much to be learned about its potential applications and limitations.
未来方向
There are many potential future directions for research on DPT. One area of interest is in developing new treatments for addiction and other psychiatric disorders. Another area of interest is in studying the effects of DPT on other neurotransmitter systems, such as the glutamate system. Additionally, there is interest in developing new synthetic methods for DPT that are more efficient and sustainable. Overall, DPT is a promising compound with many potential applications in scientific research.
合成方法
The synthesis of DPT involves the reaction of 3,4-dichlorophenylacetonitrile with pyrrolidine-2-carbothioamide. This reaction is typically carried out in the presence of a reducing agent such as lithium aluminum hydride or sodium borohydride. The resulting product is then purified through a series of chromatography steps to yield the final compound.
科学研究应用
DPT has been studied for a variety of scientific research applications. One of the primary areas of research has been in the field of neuroscience, where DPT has been shown to have potential as a dopamine transporter inhibitor. This makes it a useful tool for studying the role of dopamine in the brain and for developing new treatments for conditions such as Parkinson's disease and addiction.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2S/c12-9-4-3-8(7-10(9)13)14-11(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAWXHSANCALTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101333592 |
Source


|
| Record name | N-(3,4-dichlorophenyl)pyrrolidine-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101333592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49649598 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
309942-79-8 |
Source


|
| Record name | N-(3,4-dichlorophenyl)pyrrolidine-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101333592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(2-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5817222.png)

![4-chloro-N-[3-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5817228.png)


![N-(2-fluorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5817246.png)

![N,N-dimethyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5817257.png)
![1-[(2-ethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5817270.png)
![3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid](/img/structure/B5817278.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]azepane](/img/structure/B5817292.png)